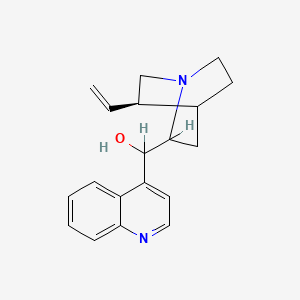![molecular formula C12H16 B7856724 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl CAS No. 67003-10-5](/img/structure/B7856724.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl: is a complex organic compound with the molecular formula C12H16 . It is a derivative of dicyclopentadiene, featuring a tricyclic structure with methyl groups at the 3 and 9 positions
Synthetic Routes and Reaction Conditions:
Hydrogenation: One common method involves the hydrogenation of dicyclopentadiene in the presence of a palladium catalyst on gamma-alumina (Pd/γ-Al2O3) at 76°C. This process proceeds via an intermediate endo-tricyclo[5.2.1.0(2.6)]dec-3-ene to form the final product.
Other Methods: Various other synthetic routes may involve different catalysts and reaction conditions, but the hydrogenation method is the most widely used due to its efficiency and reliability.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to maximize production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to simpler hydrocarbons.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alkanes and alkenes.
Substitution Products: Halogenated compounds and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The exact mechanism by which Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl exerts its effects depends on its specific application. In general, its reactivity is influenced by the presence of the tricyclic structure and the methyl groups, which can affect the electronic properties of the molecule. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Dicyclopentadiene: The parent compound without methyl groups.
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl: A structural isomer with methyl groups at different positions.
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl: The compound .
Uniqueness:
The presence of methyl groups at the 3 and 9 positions gives Tricyclo[5210(26)]deca-3,8-diene, 3,9-dimethyl unique steric and electronic properties compared to its isomers and the parent compound
Propiedades
IUPAC Name |
3,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-3-4-10-9-5-8(2)11(6-9)12(7)10/h3,5,9-12H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKIPFPYYHNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C1C3CC2C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369107 |
Source


|
| Record name | Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67003-10-5 |
Source


|
| Record name | Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856642.png)
![7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856645.png)
![7-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856647.png)
![7-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856655.png)
![3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856670.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B7856685.png)
![(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime](/img/structure/B7856693.png)






